Cas no 61073-13-0 (2-(3-Hydroxybutan-2-yl)phenol)

2-(3-Hydroxybutan-2-yl)phenol structure
Nome del prodotto:2-(3-Hydroxybutan-2-yl)phenol
2-(3-Hydroxybutan-2-yl)phenol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 61073-13-0
- EN300-1636487
- SCHEMBL8567329
- 2-(3-hydroxybutan-2-yl)phenol
- Benzeneethanol, 2-hydroxy-α,β-dimethyl-
- 2-(3-Hydroxybutan-2-yl)phenol
-
- Inchi: 1S/C10H14O2/c1-7(8(2)11)9-5-3-4-6-10(9)12/h3-8,11-12H,1-2H3
- Chiave InChI: WQZRKYNWKFMPMT-UHFFFAOYSA-N
- Sorrisi: OC(C)C(C)C1C=CC=CC=1O
Proprietà calcolate
- Massa esatta: 166.099379685g/mol
- Massa monoisotopica: 166.099379685g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 2
- Complessità: 136
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 40.5Ų
- XLogP3: 2.1
Proprietà sperimentali
- Densità: 1.091±0.06 g/cm3(Predicted)
- Punto di ebollizione: 279.7±15.0 °C(Predicted)
- pka: 10.20±0.35(Predicted)
2-(3-Hydroxybutan-2-yl)phenol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1636487-0.1g |
2-(3-hydroxybutan-2-yl)phenol |
61073-13-0 | 0.1g |
$1081.0 | 2023-06-04 | ||
Enamine | EN300-1636487-10.0g |
2-(3-hydroxybutan-2-yl)phenol |
61073-13-0 | 10g |
$5283.0 | 2023-06-04 | ||
Enamine | EN300-1636487-0.25g |
2-(3-hydroxybutan-2-yl)phenol |
61073-13-0 | 0.25g |
$1131.0 | 2023-06-04 | ||
Enamine | EN300-1636487-2.5g |
2-(3-hydroxybutan-2-yl)phenol |
61073-13-0 | 2.5g |
$2408.0 | 2023-06-04 | ||
Enamine | EN300-1636487-1.0g |
2-(3-hydroxybutan-2-yl)phenol |
61073-13-0 | 1g |
$1229.0 | 2023-06-04 | ||
Enamine | EN300-1636487-1000mg |
2-(3-hydroxybutan-2-yl)phenol |
61073-13-0 | 1000mg |
$914.0 | 2023-09-22 | ||
Enamine | EN300-1636487-100mg |
2-(3-hydroxybutan-2-yl)phenol |
61073-13-0 | 100mg |
$804.0 | 2023-09-22 | ||
Enamine | EN300-1636487-50mg |
2-(3-hydroxybutan-2-yl)phenol |
61073-13-0 | 50mg |
$768.0 | 2023-09-22 | ||
Enamine | EN300-1636487-2500mg |
2-(3-hydroxybutan-2-yl)phenol |
61073-13-0 | 2500mg |
$1791.0 | 2023-09-22 | ||
Enamine | EN300-1636487-10000mg |
2-(3-hydroxybutan-2-yl)phenol |
61073-13-0 | 10000mg |
$3929.0 | 2023-09-22 |
2-(3-Hydroxybutan-2-yl)phenol Letteratura correlata
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
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